molecular formula C11H14O2 B8553352 3-(Hydroxymethyl)-2-(2-methylallyl)phenol

3-(Hydroxymethyl)-2-(2-methylallyl)phenol

Cat. No. B8553352
M. Wt: 178.23 g/mol
InChI Key: KUINVGHEYLBTHF-UHFFFAOYSA-N
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Patent
US09346790B2

Procedure details

Methyl 3-hydroxy-2-(2-methylallyl)benzoate (Intermediate 168, 410 mg, 1.99 mmol) was dissolved in tetrahydrofuran (5 ml) to give a colourless solution. The reaction mixture was cooled at 0° C. A solution of LiAlH4 2M in THF (1.09 ml, 2.19 mmol) was added dropwise and the reaction mixture was stirred at 0° C. for 30 min. After this time the reaction mixture was poured into ice and diluted with 60 ml of ethyl acetate. Phases were separated, the organic phase was dried over Na2SO4 and evaporated under vacuum to afford the title compound (360 mg) as a colorless oil.
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.09 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH2:12][C:13]([CH3:15])=[CH2:14])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5](OC)=[O:6].[H-].[H-].[H-].[H-].[Li+].[Al+3]>O1CCCC1.C(OCC)(=O)C>[OH:6][CH2:5][C:4]1[C:3]([CH2:12][C:13]([CH3:15])=[CH2:14])=[C:2]([OH:1])[CH:11]=[CH:10][CH:9]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
410 mg
Type
reactant
Smiles
OC=1C(=C(C(=O)OC)C=CC1)CC(=C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(=C(C(=O)OC)C=CC1)CC(=C)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
1.09 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colourless solution
ADDITION
Type
ADDITION
Details
After this time the reaction mixture was poured into ice
CUSTOM
Type
CUSTOM
Details
Phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC=1C(=C(C=CC1)O)CC(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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